

# Technical Guide: 5-Amino-6-methylpyrimidine-2,4-diol (5-Amino-6-methyluracil)

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## Compound of Interest

**Compound Name:** 5-Amino-6-methylpyrimidine-2,4-diol

**Cat. No.:** B102263

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## Introduction

**5-Amino-6-methylpyrimidine-2,4-diol**, more commonly known as 5-amino-6-methyluracil, is a heterocyclic organic compound belonging to the pyrimidine family. Its structure, which incorporates both the nucleobase uracil scaffold and an amino functional group, makes it a valuable building block in medicinal chemistry and drug discovery. As a derivative of uracil, it has the potential to interact with biological systems that process nucleic acids. Furthermore, aminouracils serve as versatile precursors for the synthesis of a wide array of fused heterocyclic systems, which have demonstrated a broad spectrum of biological activities. This guide provides a comprehensive overview of its fundamental properties, synthesis, and potential applications.

## Core Properties

The core chemical and physical properties of **5-Amino-6-methylpyrimidine-2,4-diol** are summarized below.

## General Properties

Property	Value	Source(s)
CAS Number	6270-46-8	<a href="#">[1]</a>
Molecular Formula	C <sub>5</sub> H <sub>7</sub> N <sub>3</sub> O <sub>2</sub>	<a href="#">[1]</a>
Molecular Weight	141.13 g/mol	<a href="#">[1]</a>
IUPAC Name	5-amino-6-methyl-1H-pyrimidine-2,4-dione	
Synonyms	5-Amino-6-methyluracil, 5-Amino-6-methylpyrimidine-2,4(1H,3H)-dione	

## Physicochemical Properties

Property	Value	Source(s)
Melting Point	270 - 290 °C (with decomposition)	<a href="#">[1]</a>
LogP	-0.878	
Appearance	Data not available (typically a solid powder)	
Solubility	Log <sub>10</sub> WS (Water solubility in mol/L) is a parameter used to describe its solubility. <a href="#">[2]</a> Specific quantitative data is limited.	

## Synthesis and Analysis

While a specific, detailed experimental protocol for the synthesis of 5-amino-6-methyluracil was not found in the surveyed literature, a representative procedure can be constructed based on the well-established synthesis of analogous aminouracils. The common method involves the condensation of a  $\beta$ -keto ester or a cyanoacetate derivative with urea or thiourea.

# Representative Experimental Protocol: Synthesis of 6-Aminouracil

This protocol describes the synthesis of the closely related 6-aminouracil and is representative of the general class of reaction used to form the aminopyrimidine-diol core. The synthesis of the target compound would analogously use ethyl 2-cyanopropionate as a starting material instead of ethyl cyanoacetate.

**Principle:** The reaction is a base-catalyzed condensation between ethyl cyanoacetate and urea to form the pyrimidine ring.

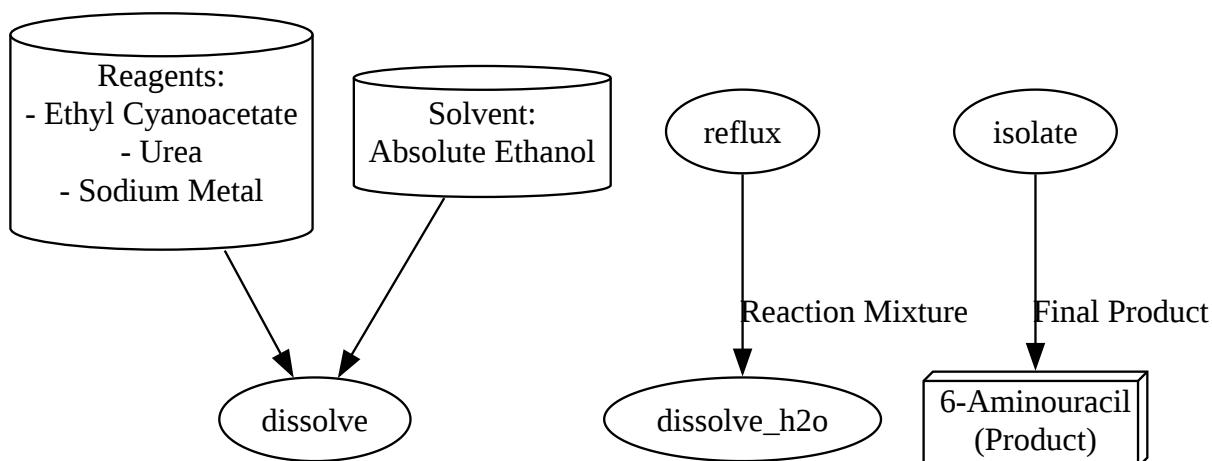
## Materials:

- Ethyl cyanoacetate (0.86 mol)
- Urea (0.86 mol)
- Sodium (1.72 g. atom)
- Absolute Ethanol (1 L)
- Hot Water (1 L)
- Glacial Acetic Acid

## Procedure:

- In a 3-liter, three-necked flask equipped with a reflux condenser and an efficient stirrer, add 1 L of absolute ethanol.
- Carefully add 39.4 g (1.72 g. atom) of sodium to the ethanol. Allow the sodium to dissolve completely.
- To the resulting sodium ethoxide solution, add 91.5 ml (0.86 mol) of ethyl cyanoacetate and 51.5 g (0.86 mol) of urea.
- Heat the mixture under reflux using a steam bath with vigorous stirring for 4 hours. The reaction mixture may become solid.

- After the reflux period, add 1 L of hot (80°C) water to the reaction mixture and resume stirring until all solids are dissolved.
- Heat the stirred solution at 80°C for an additional 15 minutes.
- Neutralize the hot solution to litmus paper with glacial acetic acid. This step induces the precipitation of 6-aminouracil.
- Cool the mixture, collect the precipitate by filtration, wash with cold water, and dry to yield the product.



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## Analytical Methods

5-Amino-6-methyluracil can be analyzed using reverse-phase High-Performance Liquid Chromatography (RP-HPLC).

### Protocol Outline: RP-HPLC Analysis

- Column: Newcrom R1 (or similar reverse-phase column).
- Mobile Phase: A mixture of acetonitrile (MeCN) and water, with phosphoric acid as a modifier.

- Note for Mass Spectrometry (MS) Compatibility: For applications where the eluent is directed to a mass spectrometer (LC-MS), the phosphoric acid modifier should be replaced with a volatile acid, such as formic acid.

## Spectroscopic Data

### Infrared (IR) Spectroscopy

An experimental condensed-phase IR spectrum is available for 5-Amino-6-methyluracil. The key vibrational bands are indicative of its functional groups.

Wavenumber (cm <sup>-1</sup> )	Interpretation
~3400 - 3200	N-H stretching (amine and amide)
~3100 - 3000	C-H stretching (methyl)
~1710 - 1650	C=O stretching (carbonyl groups of the uracil ring)
~1640 - 1600	N-H bending (amine)

## NMR and Mass Spectrometry (MS) Data

Experimental <sup>1</sup>H NMR, <sup>13</sup>C NMR, and mass spectrometry data for **5-Amino-6-methylpyrimidine-2,4-diol** (CAS 6270-46-8) are not readily available in publicly accessible databases. For illustrative and comparative purposes, data for the closely related isomer, 6-Amino-1-methyluracil (CAS 2434-53-9), are presented below.

Disclaimer: The following data is for an isomer and should not be used for the definitive identification of **5-Amino-6-methylpyrimidine-2,4-diol**.

Table: <sup>1</sup>H NMR Data for 6-Amino-1-methyluracil (Solvent and frequency not specified in source)

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
(Data not available)			

Note: While  $^1\text{H}$  NMR spectra are available for this isomer, specific peak assignments were not found in the searched literature.

Table:  $^{13}\text{C}$  NMR Data for 6-Amino-1-methyluracil (Solvent and frequency not specified in source)

Chemical Shift ( $\delta$ , ppm)	Assignment
(Data not available)	

Note:  $^{13}\text{C}$  NMR data was not found in the searched literature for this isomer.

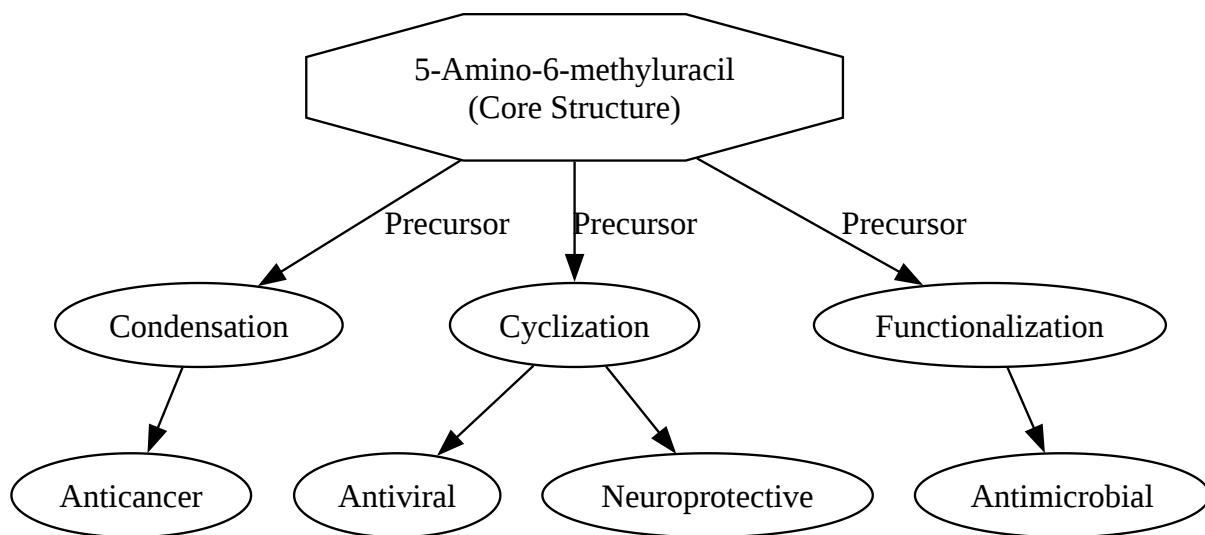
Table: Mass Spectrometry Data for 6-Amino-1-methyluracil

m/z	Interpretation
141	$[\text{M}]^+$ (Molecular Ion)

## Biological Activity and Applications

While specific signaling pathways for 5-amino-6-methyluracil are not well-defined, its chemical class—aminouracils—is of significant interest in drug development. These compounds serve as crucial precursors for synthesizing a diverse range of heterocyclic compounds with potent biological activities.

- Antioxidant Properties: **5-Amino-6-methylpyrimidine-2,4-diol** itself has been noted as an antioxidant.
- Precursor in Drug Discovery: The aminouracil core is a privileged scaffold used to generate libraries of compounds for screening. Derivatives have shown a wide array of therapeutic potential.
- Therapeutic Potential of Derivatives: Fused-ring systems and other derivatives synthesized from aminouracils have demonstrated antimicrobial, anticancer, anti-Alzheimer, and antiviral activities. This versatility makes the parent compound a valuable starting material for developing novel therapeutic agents.



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Caption: Relationship between the aminouracil core and its applications.

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## References

- 1. [chemsynthesis.com](http://chemsynthesis.com) [chemsynthesis.com]
- 2. [Organic Syntheses Procedure](http://orgsyn.org) [orgsyn.org]
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